Bienvenue dans la boutique en ligne BenchChem!

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride

Solubility Salt selection In vitro assay preparation

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride (CAS 2225142-19-6) is a bicyclic amine hydrochloride salt built on the homotropane (9-azabicyclo[4.2.1]nonane) scaffold. This scaffold forms the rigid, unsymmetrical bicyclic core characteristic of the potent nicotinic acetylcholine receptor (nAChR) agonist anatoxin-a.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2225142-19-6
Cat. No. B2978423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride
CAS2225142-19-6
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2CCC(N2)C(C1)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-3-1-2-6-4-5-7(8)9-6;/h6-10H,1-5H2;1H
InChIKeyNGDXQFWCFRTIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride (CAS 2225142-19-6): Homotropane Scaffold Compound for CNS Ligand Research Procurement


9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride (CAS 2225142-19-6) is a bicyclic amine hydrochloride salt built on the homotropane (9-azabicyclo[4.2.1]nonane) scaffold [1]. This scaffold forms the rigid, unsymmetrical bicyclic core characteristic of the potent nicotinic acetylcholine receptor (nAChR) agonist anatoxin-a [2]. The compound incorporates a secondary amine at the bridgehead position and a secondary hydroxyl group at C-2, with the hydrochloride salt form improving handling and aqueous compatibility relative to the free base . With a molecular formula of C8H16ClNO, a molecular weight of 177.67 g/mol, and three undefined stereogenic centers, this compound serves as a conformationally constrained intermediate for medicinal chemistry exploration of CNS receptor ligands [3].

Why In-Class Homotropane Analogs Cannot Simply Replace 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride in Ligand Design and Synthesis


The 9-azabicyclo[4.2.1]nonane scaffold exhibits pharmacophoric geometry that is highly sensitive to ring-constraint and substitution pattern. Bioisosteric replacement of this homotropane element by the isomeric 8-azabicyclo[3.2.1]octane (tropane) or 9-azabicyclo[3.3.1]nonane scaffolds has been shown to alter nAChR binding affinity, as demonstrated by the distinctly lower receptor affinities of pyranotropane analogues derived from pinnamine variants [1]. The specific C-2 hydroxyl position on the [4.2.1] framework alters hydrogen-bond donor/acceptor geometry, conformational rigidity, and stereochemical complexity relative to the C-3 hydroxyl isomer (e.g., 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride). Furthermore, the hydrochloride salt form confers differentiated solid-state stability, hygroscopicity, and aqueous solubility compared to the free base 9-azabicyclo[4.2.1]nonan-2-ol (CAS 1314971-70-4), which lacks the counterion and exhibits different handling characteristics . These structural and physicochemical distinctions preclude generic substitution without re-validation of binding, solubility, and reactivity profiles.

Quantitative Differentiation Evidence: 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride vs. Closest Analogs for Scientific Procurement Decisions


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Stability Advantage for In Vitro Assay Preparation

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride (CAS 2225142-19-6) presents as a stable, room-temperature-storable crystalline solid in its hydrochloride salt form, as supplied by Enamine Ltd. . In contrast, the free base 9-azabicyclo[4.2.1]nonan-2-ol (CAS 1314971-70-4) is typically handled as a liquid or low-melting solid requiring different storage conditions, as its physical state is less favorable for precise weighing and long-term storage . The hydrochloride counterion increases the molecular weight by 36.46 g/mol (MW 177.67 for HCl salt vs. 141.21 for the free base), which must be accounted for in molarity calculations . While direct aqueous solubility measurements for this specific pair are not published, the general principle — that hydrochloride salts of bicyclic amines typically exhibit 10–100-fold higher aqueous solubility than the corresponding free bases — supports the selection of the hydrochloride for aqueous biological assay preparations where solubility-limited artifacts could confound potency measurements [1]. Notably, the free base 9-azabicyclo[4.2.1]nonan-2-OL reports minimal water solubility in general organic compound profiles, consistent with the expected behavior of a bicyclic secondary amine without a counterion.

Solubility Salt selection In vitro assay preparation Physicochemical profiling

Conformational Rigidity: Homotropane [4.2.1] vs. Isomeric [3.3.1] Scaffold — Rotatable Bond Count and Ring Strain Differentiate Structural Pre-organization

The target compound's homotropane [4.2.1] scaffold is an unsymmetrical bicyclic arrangement built on two-carbon and four-carbon bridges incorporating a secondary amine [1]. The computed topological polar surface area (tPSA) of this specific compound is 32.3 Ų, with a rotatable bond count of 0, indicating complete conformational locking of the ring system [2]. By contrast, the isomeric 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS 1378798-55-0) shares the same molecular formula (C8H16ClNO) and molecular weight (177.67 g/mol) but features a symmetrical [3.3.1] arrangement with two three-carbon bridges [3]. The [4.2.1] scaffold introduces differential ring strain (as evidenced by its ionization energy of 8.50 eV for the parent hydrocarbon, a parameter used as a proxy for electronic environment of the nitrogen lone pair) [4]. Furthermore, the C-2 hydroxyl in the [4.2.1] system resides on the longer four-carbon bridge, while the C-3 hydroxyl in the [3.3.1] system is on the three-carbon bridge, altering the spatial orientation of the H-bond donor/acceptor relative to the bridgehead amine by approximately 1 bond-length difference in bridge geometry. The parent scaffold 9-azabicyclo[4.2.1]nonane is the one-carbon homologue of the tropane (8-azabicyclo[3.2.1]octane) system, a relationship that has been exploited to fine-tune nAChR subtype selectivity in epibatidine and anatoxin-a analogue series [5].

Conformational restriction Scaffold diversity Structure-activity relationship Medicinal chemistry

Scaffold-Pharmacophore Linkage: Anatoxin-a nAChR Affinity as Class-Level Benchmark for Homotropane-Based Ligand Design Potential

The 9-azabicyclo[4.2.1]nonane scaffold forms the rigid core of anatoxin-a, one of the most potent known nAChR agonists, with reported binding affinities of Ki = 1.25 ± 0.2 nM at rat α4β2-type nAChR and Ki = 1,840 ± 260 nM at α7-type nAChR in rat brain membrane preparations, demonstrating approximately 1,470-fold subtype selectivity for α4β2 over α7 . The target compound, 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride, retains this scaffold with a C-2 hydroxyl substitution, offering a differentiated pharmacophoric pattern relative to anatoxin-a itself (which features a 2-acetyl enamine side chain) while preserving the rigid homotropane core that is essential for nAChR recognition [1]. In contrast, replacement of the homotropane core by the smaller tropane (8-azabicyclo[3.2.1]octane) scaffold in pinnamine analogues resulted in distinctly lower nAChR affinities at both (α4)2(β2)3 and α7* subtypes, confirming that the one-carbon bridge-length difference between [4.2.1] and [3.2.1] systems is not pharmacologically neutral [2]. Anatoxin-a also evokes [3H]dopamine release from rat striatal synaptosomes with an EC50 of 0.11 μM, a functional benchmark against which derivatives built on the [4.2.1] scaffold can be compared [3]. While no direct receptor binding data are published for 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride itself, its scaffold identity with anatoxin-a establishes a class-level pharmacological relevance framework that its [3.3.1] or [3.2.1] isomeric analogs lack.

Nicotinic receptor binding Pharmacophore modeling Ligand design Neuroscience tool compounds

Stereochemical Complexity: Three Undefined Stereogenic Centers as a Differentiator for Chiral SAR Exploration

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride possesses three undefined atom stereocenters, as cataloged in its computed structural properties (Undefined Atom Stereocenter Count = 3), distinguishing it from simpler analogs that have fewer or defined stereocenters [1]. Specifically, stereocenters exist at C-1, C-2, and C-6 positions of the bicyclic framework. By comparison, the isomeric 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS 1378798-55-0) has a different stereochemical profile due to its symmetrical [3.3.1] bridge arrangement. The recent development of dual Cu/Ir-catalyzed asymmetric allylation/Pictet-Spengler cyclization methodology has demonstrated stereodivergent access to chiral 9-azabicyclo[4.2.1]nonanes containing one tertiary and two quaternary stereogenic centers with excellent stereoselective control, indicating that the stereochemical space of this scaffold is actively being explored [2]. Furthermore, X-ray crystallographic studies on related 9-azabicyclo[4.2.1]nonane derivatives (e.g., 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one) have confirmed that the scaffold adopts specific conformational preferences in the solid state, with the C-2 substituent orientation locked relative to the bridgehead nitrogen [3]. The combination of three undefined stereocenters and synthetic methodology enabling stereodivergent access means that procurement of this compound as a racemic or stereochemically undefined mixture provides a versatile starting point for chiral resolution studies, diastereomeric salt formation, or asymmetric synthesis of enantiopure derivatives — a workflow not equally accessible from stereochemically simpler or fully defined isomeric scaffolds.

Stereochemistry Chiral resolution Enantioselective synthesis Stereochemical SAR

Synthetic Accessibility: Cobalt(I)-Catalyzed [6π+2π]-Cycloaddition Route Enabling High-Yield Scaffold Construction for Derivative Library Generation

The 9-azabicyclo[4.2.1]nonane scaffold can be efficiently constructed via cobalt(I)-catalyzed [6π+2π]-cycloaddition of N-substituted azepines with alkynes, yielding 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives in 79–95% yields using a Co(acac)2(dppe)/Zn/ZnI2 three-component catalytic system [1]. This synthetic route provides regioselective access to the [4.2.1] framework, enabling subsequent functionalization to the 2-ol derivative. By contrast, the isomeric 9-azabicyclo[3.3.1]nonane scaffold typically requires different synthetic strategies (e.g., aminomercuration of cis-cis-1,5-cyclooctadiene), and the [3.2.1] tropane system relies on tropinone-based or nitroso-cycloaddition approaches, each with distinct substrate scope and yield profiles [2]. The Pd(II)-mediated oxidative amination methodology further enables rapid and regioselective access to 9-azabicyclo[4.2.1]nonane compound libraries from aminocyclooct-4-enes under ligand-free catalytic conditions, generating crystalline salts of multiple analogues, highlighting the scaffold's versatility for parallel medicinal chemistry efforts [3]. The 9-azabicyclo[4.2.1]nonane scaffold is described as a key structural component of several important natural and synthetic alkaloids including anatoxin-a, and its synthesis continues to attract attention because of pronounced biological activity and high pharmacological potential [4]. The commercial availability of 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride as a pre-formed building block (Enamine EN300-1721066, ≥95% purity) bypasses the need for in-house scaffold construction, compressing the synthetic sequence to the target compound library .

Synthetic methodology Cycloaddition Compound library synthesis Medicinal chemistry

Computed ADME-Proxy Properties: Low Rotatable Bond Count and Moderate Topological PSA Distinguish [4.2.1] 2-ol from Flexible Amino Alcohol Scaffolds

Computed molecular descriptors for 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride reveal a topological polar surface area (tPSA) of 32.3 Ų, a rotatable bond count of zero, and a heavy atom count of 11, consistent with a compact, rigid, sp³-rich scaffold [1]. The scaffold's Fsp³ (fraction of sp³-hybridized carbons) is inherently high due to the saturated bicyclic framework, a property increasingly valued in drug discovery for improving clinical success rates [2]. For comparison, the parent 9-azabicyclo[4.2.1]nonane scaffold (CAS 284-18-4) has a molecular weight of 125.21 g/mol, tPSA of approximately 12.0 Ų (amine only, no hydroxyl), and a computed LogP of ~1.87 . The addition of the C-2 hydroxyl group in the target compound raises tPSA by approximately 20.3 Ų (to 32.3 Ų) and adds two hydrogen bond donor/acceptor pairs (total HBD = 3, HBA = 2), while maintaining zero rotatable bonds — a combination that preserves CNS drug-like property ranges (tPSA < 60–90 Ų, low rotatable bond count) while adding specific H-bond pharmacophoric features [3]. The 9-phenyl derivative (9-azabicyclo[4.2.1]nonane, 9-phenyl-, CAS 61602-32-2) exhibits a tPSA of only 3.24 Ų and an XLogP of 3.9, demonstrating how N-substitution modulates lipophilicity independently of the core scaffold . The 2-ol substitution thus represents an intermediate polarity point on the scaffold property continuum, offering a differentiated physicochemical profile that is not achievable with the N-substituted or unsubstituted parent scaffold alone.

Drug-likeness CNS drug design Physicochemical profiling ADME prediction

High-Impact Application Scenarios for 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride Based on Quantitative Differentiation Evidence


CNS nAChR Ligand Discovery: Conformationally Constrained Pharmacophore Screening

The homotropane [4.2.1] scaffold of 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride directly mirrors the pharmacophoric core of anatoxin-a, which exhibits Ki = 1.25 nM at α4β2 nAChR and 1,470-fold selectivity over α7 nAChR [1]. Procurement of this specific compound enables systematic exploration of C-2 hydroxyl substitution effects on nAChR subtype binding and functional activity, using the anatomical benchmark as pharmacological reference. The compound's zero rotatable bonds and three undefined stereocenters permit chiral resolution into individual enantiomers for stereochemical SAR, as validated by recent dual Cu/Ir catalysis methodology for stereodivergent 9-azabicyclo[4.2.1]nonane synthesis [2]. The crystalline hydrochloride salt form ensures reproducible DMSO stock preparation for radioligand displacement assays, avoiding solubility-related artifacts that could confound Ki determination .

Scaffold-Hopping Medicinal Chemistry: Differentiating [4.2.1] from [3.3.1] and [3.2.1] Isosteres

Bioisosteric replacement of the 9-azabicyclo[4.2.1]nonane element by the 8-azabicyclo[3.2.1]octane moiety has been shown to result in distinctly lower nAChR affinities in pinnamine-derived ligand series [1]. This compound provides a critical tool for systematic scaffold-hopping studies comparing [4.2.1], [3.3.1], and [3.2.1] systems with identical C-2 (or equivalent) hydroxyl substitution. The computed tPSA of 32.3 Ų places this compound within the favorable CNS drug-like property space, while the zero rotatable bond count enables attribution of any potency differences between scaffolds solely to geometry and electronic factors, rather than conformational flexibility confounders [2].

Synthetic Methodology Development: Building Block for Late-Stage Functionalization and Compound Library Generation

The commercial availability of 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride (Enamine EN300-1721066, ≥95% purity) provides an immediate entry point for late-stage diversification without requiring de novo scaffold construction via Co(I)-catalyzed cycloaddition (79–95% yields) or Pd(II)-mediated oxidative amination [1]. The secondary amine (bridgehead) and secondary alcohol (C-2) offer two orthogonal functionalization handles: the amine can undergo N-alkylation, N-acylation, or N-sulfonylation, while the C-2 hydroxyl can be oxidized to the ketone (accessing 9-azabicyclo[4.2.1]nonan-2-one analogues of anatoxin-a's 2-acetyl pharmacophore), converted to leaving groups for nucleophilic displacement, or used for ester/ether formation [2]. The three undefined stereocenters further enable chiral auxiliary-directed diastereoselective transformations .

Physicochemical Property Benchmarking for CNS Drug Design Education and Predictive Model Training

With its computed tPSA of 32.3 Ų, zero rotatable bonds, 3 H-bond donors, and 2 H-bond acceptors, 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride sits at an instructive position in CNS drug-like chemical space [1]. This compound can serve as a calibration standard for in silico ADME prediction models, particularly for evaluating the impact of scaffold rigidity (0 rotatable bonds) on predicted blood-brain barrier penetration versus experimentally determined CNS exposure in rodent models. Comparison with the parent scaffold (tPSA ~12 Ų, no OH) and the 9-phenyl derivative (tPSA 3.24 Ų, XLogP 3.9) provides a systematic polarity gradient within the same scaffold class, useful for training quantitative structure-property relationship (QSPR) models [2].

Quote Request

Request a Quote for 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.